![molecular formula C13H14N4O B15210778 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one CAS No. 144174-16-3](/img/structure/B15210778.png)
1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone is an organic compound with the molecular formula C13H14N4O. It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an amino group and a pyrimidinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by its attachment to the phenyl ring through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key steps include the use of catalysts and solvents that facilitate the reactions while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyrimidine: Shares the pyrimidine core but differs in substitution patterns.
4-Amino-2-methylpyrimidine: Similar structure but lacks the ethanone group.
6-Amino-2-methylpyrimidine: Similar pyrimidine ring but different functional groups.
Uniqueness
1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
144174-16-3 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1-[4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17) |
Clave InChI |
XRTMMJHGSPTSOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


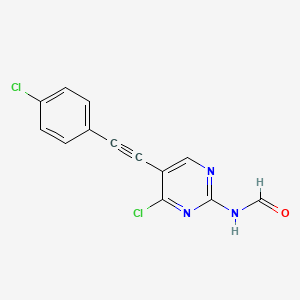
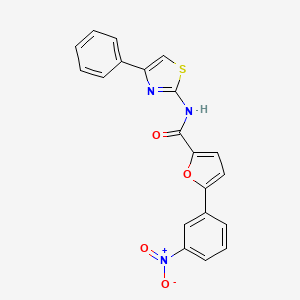
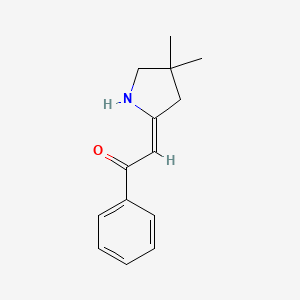

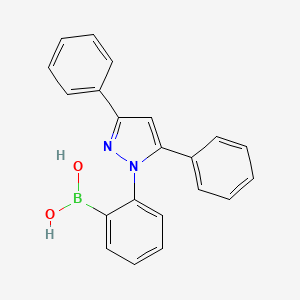



![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
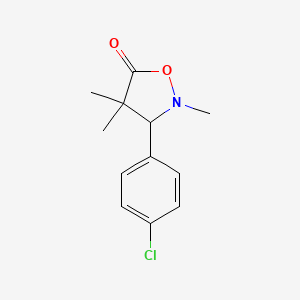

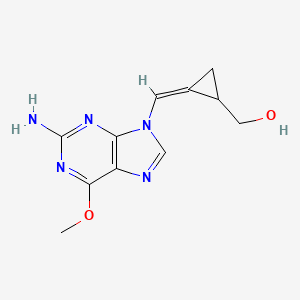

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
